Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate
Description
Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is a synthetic organic compound featuring a 4-oxobutanoate ester backbone substituted with a 4-(6-methylbenzothiazol-2-yl)anilino group. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents . The compound is synthesized via condensation of ethyl 3-[5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under reflux conditions in ethanol .
Properties
IUPAC Name |
ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-19(24)11-10-18(23)21-15-7-5-14(6-8-15)20-22-16-9-4-13(2)12-17(16)26-20/h4-9,12H,3,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOSJMFYIKOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3.1: Activation of Ethyl 4-Oxobutanoate
The oxobutanoate ester is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 2 hours.
Step 3.2: Amide Bond Formation
The activated ester is reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (1.0 equiv) in DCM with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours.
Reaction Conditions
Purification via recrystallization from ethanol yields the target compound as pale-yellow crystals.
Mechanistic Insights
Benzothiazole Formation
The cyclization of 2-aminothiophenol with 4-aminoacetophenone proceeds via a radical mechanism initiated by CuBr₂. The α-bromoketone intermediate undergoes nucleophilic attack by the thiol group, followed by dehydrogenation to aromatize the ring.
Amide Coupling
The DCC/NHS system activates the carboxylic acid moiety of ethyl 4-oxobutanoate, forming an active ester that undergoes nucleophilic acyl substitution with the aniline.
Optimization and Challenges
Solvent Effects
Catalytic Systems
- CuBr₂ vs. LiHMDS: CuBr₂ is optimal for cyclization, while LiHMDS ensures high yields in ester activation.
Spectral Characterization
Applications and Derivatives
The compound’s benzothiazole core is implicated in antimicrobial and anticancer activities. Derivatives with modified ester groups show enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Oxobutanoate Derivatives
Key Structural Differences and Implications
Benzothiazole vs. Benzoxazole/Thiadiazole: The target compound’s benzothiazole ring (vs. benzoxazole in Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate ) increases electron-deficient character, favoring interactions with electron-rich biological targets. Thiadiazole-containing analogs (e.g., Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate ) exhibit distinct solubility profiles due to sulfur’s polarizability.
Anilino Linkage vs. Thioether/Sulfonyl Groups: The anilino group in the target compound enables hydrogen bonding via the NH moiety, absent in thioether or sulfonyl analogs .
Ester vs. Carboxylic Acid Backbone: The ethyl ester in the target compound enhances membrane permeability compared to carboxylic acid derivatives like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid .
Biological Activity
Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is a complex organic compound featuring a benzothiazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an ethyl ester and an aniline derivative, making it a subject of various scientific studies, particularly in drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.45 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Moiety : This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
- Coupling with Aniline Derivative : The benzothiazole intermediate is then coupled with an aniline derivative through nucleophilic aromatic substitution.
- Formation of the Oxobutanoate Structure : The final step involves condensation reactions with appropriate carbonyl compounds.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Studies have indicated that compounds containing benzothiazole structures often exhibit significant antimicrobial activity. Specifically, this compound has shown potential against various bacterial strains and fungi. For instance, research has demonstrated its efficacy against Botrytis cinerea, a common plant pathogen .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has been reported to exhibit micromolar activity against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The mechanism of action is believed to involve interference with cellular processes through enzyme inhibition or receptor modulation .
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range across multiple cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| HeLa | 7.5 |
| B16F10 | 6.0 |
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against various pathogens. The findings revealed that it had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Botrytis cinerea | 10 µg/mL |
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific biological targets such as enzymes or receptors. The presence of the benzothiazole moiety is crucial for enhancing binding affinity through hydrogen bonding and π-stacking interactions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
